Senexin B

Übersicht

Beschreibung

Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit the growth of certain cancer cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Senexin B wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung eines Chinazolin-Kerns, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte sind:

- Bildung des Chinazolin-Kerns.

- Einführung der Naphthalenylgruppe.

- Addition der Piperazinylgruppe.

- Endgültige Kupplung zur Bildung des vollständigen Moleküls .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, unter Verwendung von Reagenzien und Geräten in Industriequalität .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Senexin B

The synthesis and chemical reactions of this compound are essential for understanding its biological activity and potential therapeutic applications. Below are key reactions involved in its synthesis and modification:

Key Chemical Reactions

The following table summarizes significant chemical reactions associated with this compound:

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of intermediates through the coupling of aryl halides with boronic acids. |

| Bromination | Introduction of bromine into the structure to create reactive sites for further modifications. |

| Cyanation | Substitution reactions that introduce cyano groups, enhancing biological activity. |

| Hydrolysis | Conversion of nitriles to carboxylic acids under basic conditions. |

| Amidation | Formation of amides from carboxylic acids and amines, crucial for generating active compounds. |

| Reduction | Conversion of nitro or other functional groups to amines, increasing the compound's potency. |

Biological Activity and Mechanism

This compound has been shown to inhibit CDK8/19 activity effectively, which is crucial for its role in cancer therapy. Research indicates that it can modulate gene expression related to tumor progression by interfering with transcriptional regulation mechanisms.

Inhibition Studies

Inhibition studies have demonstrated the following IC50 values for this compound against various cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| HCC1954 | 11 ± 3 |

| MV4-11 | 232 ± 42 |

| Other Tumor Lines | Variable |

These findings suggest that this compound exhibits potent inhibitory effects on CDK8/19-mediated transcriptional pathways .

Interaction with Other Drugs

This compound has been studied in combination with other therapeutics, such as gefitinib and lapatinib, to assess its potential in overcoming drug resistance in cancer treatment:

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

1.1 Metastatic Colon Cancer

Senexin B has shown significant efficacy in inhibiting the growth of metastatic tumors, particularly in liver metastases arising from colon cancer. In a study involving athymic nude mice injected with colon cancer cells, treatment with this compound resulted in a marked reduction in liver tumor burden and extended survival times compared to control groups. The compound was administered at various intervals, demonstrating its potential for both preventive and therapeutic applications against established metastases .

1.2 Breast Cancer

In the realm of breast cancer, this compound is being investigated for its ability to enhance the effectiveness of existing therapies. It has been shown to augment the effects of estrogen receptor antagonists like fulvestrant in estrogen receptor-positive breast cancer models. This combination therapy not only suppressed tumor growth but also prevented the development of resistance to hormonal therapies .

Overcoming Drug Resistance

2.1 Synergistic Effects with HER2-targeting Drugs

Research indicates that this compound can synergistically enhance the efficacy of HER2-targeting agents such as lapatinib and trastuzumab. In studies involving HER2-positive breast cancer cell lines, the combination of this compound with these agents not only inhibited cell growth but also reversed acquired resistance to these therapies, suggesting a critical role for CDK8/19 inhibition in mitigating resistance mechanisms .

2.2 Preventing Resistance to CDK4/6 Inhibitors

this compound has also been evaluated for its ability to prevent the development of resistance to CDK4/6 inhibitors like palbociclib in ER-positive breast cancers. The compound maintained its effectiveness even after prolonged exposure to CDK4/6 inhibitors, highlighting its potential as a co-treatment strategy to prolong therapeutic efficacy .

Clinical Trials and Future Directions

This compound is currently undergoing clinical trials for various indications, including advanced estrogen receptor-positive breast cancer (ClinicalTrials.gov Identifier: NCT03065010). Preliminary results indicate that it is well-tolerated among patients and shows promise in stabilizing metastatic disease . Future studies are likely to focus on optimizing dosing regimens and exploring combinations with other therapeutic agents to enhance clinical outcomes.

Data Summary Table

Case Studies

Case Study 1: Metastatic Colon Cancer Model

In a controlled study, mice were injected with CT26 colon cancer cells followed by treatment with this compound. The results indicated a significant reduction in liver metastases and improved survival rates compared to untreated controls, demonstrating its potential as a therapeutic agent for metastatic colon cancer .

Case Study 2: Breast Cancer Combination Therapy

A clinical trial involving ER-positive breast cancer patients treated with this compound alongside fulvestrant showed promising results in tumor regression and stabilization of disease progression, indicating its effectiveness as part of combination therapy regimens .

Wirkmechanismus

Senexin B exerts its effects by selectively inhibiting CDK8 and CDK19. These kinases are part of the Mediator complex, which regulates transcription by interacting with RNA polymerase II. By inhibiting these kinases, this compound disrupts the transcriptional reprogramming that is often associated with cancer cell growth and survival. This inhibition leads to reduced tumor growth and increased sensitivity to other cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Senexin A: An earlier derivative with similar selectivity for CDK8 and CDK19 but less potency compared to Senexin B

SNX631: Another selective inhibitor of CDK8 and CDK19, showing similar effects in cancer research

Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19. This makes it a valuable tool in cancer research and other scientific studies involving these kinases .

Biologische Aktivität

Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), which are part of the Mediator complex involved in transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate gene expression and inhibit tumor growth.

This compound, also known as BCD-115, is characterized by its quinazoline structure and exhibits high selectivity for CDK8 and CDK19 with dissociation constants (Kd) of 140 nM and 80 nM, respectively. It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of CDK8/19, which is crucial for various cellular processes including cell cycle regulation and transcriptional activation .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| CAS Number | 1449228-40-3 |

| Kd (CDK8) | 140 nM |

| Kd (CDK19) | 80 nM |

| Solubility | Soluble in water (50 mM) |

In Vitro Studies

This compound has demonstrated potent inhibitory effects on various cancer cell lines. In vitro studies have shown that it effectively inhibits cell proliferation in models such as:

- HT1080 Cells : this compound inhibited CMV-GFP expression induced by IPTG-inducible p21.

- A549 Lung Cancer Cells : In a study involving CB-17 SCID mice, intraperitoneal injections of this compound significantly slowed tumor growth when administered prior to tumor cell injection .

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Method | Result |

|---|---|---|

| HT1080 | Direct treatment | Inhibition of CMV-GFP expression |

| A549 | i.p. injection (40 mg/kg) | Significant tumor growth inhibition |

| MDA-MB-468 | Daily doses (25 mg/kg) | Sustained inhibition of tumor growth |

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound. For instance, in a model of estrogen receptor-positive breast cancer, this compound was shown to augment the effects of fulvestrant, a common therapeutic agent used in this context. The compound was well-tolerated by subjects and led to stabilization of metastases .

Case Study: Breast Cancer Xenografts

In a xenograft model using MDA-MB-468 cells:

- Method : Mice were pre-treated with this compound for five days before tumor cell implantation.

- Outcome : The treatment resulted in a marked reduction in tumor size compared to control groups.

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of this compound to enhance its potency and metabolic stability. Various derivatives have been synthesized, leading to the identification of compounds with improved pharmacokinetic profiles. For example, Senexin C emerged as a more potent alternative with better metabolic stability compared to this compound .

Table 3: Structure-Activity Relationship Findings

| Compound | Kd (CDK8) | Kd (CDK19) | Metabolic Stability |

|---|---|---|---|

| Senexin A | 200 nM | 150 nM | Moderate |

| This compound | 140 nM | 80 nM | Low |

| Senexin C | 50 nM | 30 nM | High |

Clinical Trials and Future Directions

This compound has progressed to clinical trials for advanced ER-positive breast cancer (ClinicalTrials.gov Identifier: NCT03065010). Initial results indicate that while the compound is well-tolerated and shows promise in stabilizing disease progression, challenges remain regarding its metabolic stability in humans .

Eigenschaften

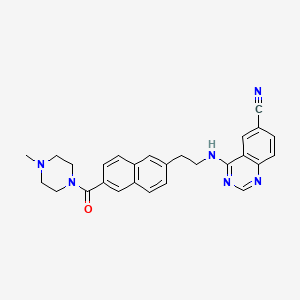

IUPAC Name |

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADJTWHOAMTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449228-40-3 | |

| Record name | Senexin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENEXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.